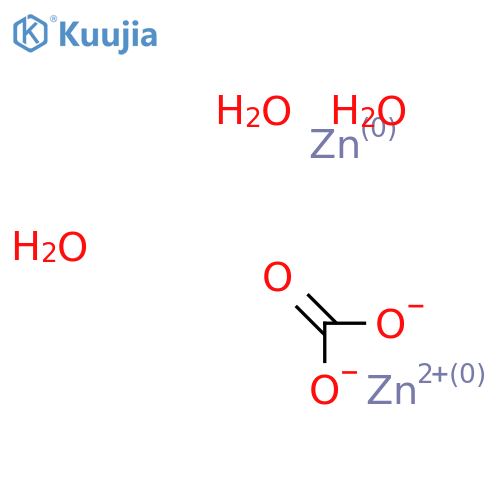Cas no 39326-90-4 (Zinc carbonate hydroxide hydrate, Reagent Grade)

39326-90-4 structure
商品名:Zinc carbonate hydroxide hydrate, Reagent Grade
Zinc carbonate hydroxide hydrate, Reagent Grade 化学的及び物理的性質
名前と識別子
-
- MFCD00167197
- zinc;zinc;carbonate;trihydrate
- Zinc carbonate hydroxide hydrate, Reagent Grade
- 39326-90-4
-
- インチ: 1S/CH2O3.3H2O.2Zn/c2-1(3)4;;;;;/h(H2,2,3,4);3*1H2;;/q;;;;;+2/p-2
- InChIKey: VMNLAVOLELVSHG-UHFFFAOYSA-L
- ほほえんだ: [Zn].[Zn+2].O.O.[O-]C(=O)[O-].O
計算された属性
- せいみつぶんしりょう: 243.87161g/mol
- どういたいしつりょう: 241.87472g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 21.5
- 共有結合ユニット数: 6
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.2Ų
Zinc carbonate hydroxide hydrate, Reagent Grade 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB207530-100 g |
Zinc carbonate hydroxide hydrate, Reagent Grade |
39326-90-4 | 100 g |
€35.00 | 2023-07-20 | ||
| abcr | AB207530-100g |
Zinc carbonate hydroxide hydrate, Reagent Grade; . |
39326-90-4 | 100g |
€35.00 | 2025-02-18 |
Zinc carbonate hydroxide hydrate, Reagent Grade 関連文献
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
39326-90-4 (Zinc carbonate hydroxide hydrate, Reagent Grade) 関連製品
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
